
(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a piperidine ring, and a cyclopropyl group attached to a methanone group . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The oxadiazole and chlorophenyl groups could potentially participate in pi stacking interactions, while the piperidine ring could provide basicity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the chlorophenyl and oxadiazole groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Anticancer and Antituberculosis Properties
- Compounds with structural similarity to (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone have been found to exhibit significant anticancer and antituberculosis activities. For instance, some derivatives showed potent in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Agents
- Various derivatives of similar compounds have been synthesized and shown promising in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Structural Analysis
- Studies have been conducted on the crystal structure of adducts related to this compound, revealing insights into molecular conformations and interactions. These structural analyses contribute to a deeper understanding of the chemical properties and potential applications of such compounds (Revathi et al., 2015).
Neuroprotective Activities
- Certain aryloxyethylamine derivatives, closely related to the compound , have shown potential neuroprotective effects against glutamate-induced cell death in vitro and anti-ischemic activity in vivo, suggesting possible applications in neurological disorders (Zhong et al., 2020).
Antimicrobial and Anticancer Activity
- Novel derivatives of the compound have been synthesized and characterized, exhibiting potent antimicrobial and anticancer activity. Some compounds in this category have shown higher anticancer activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Alzheimer’s Disease Treatment
- N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, which shares a similar structure, were synthesized and evaluated as new drug candidates for Alzheimer’s disease due to their enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-3-11(4-6-14)15-19-16(23-20-15)12-7-9-21(10-8-12)17(22)13-1-2-13/h3-6,12-13H,1-2,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOGNIORVSKLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)
![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)
![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)
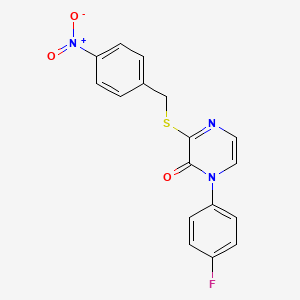
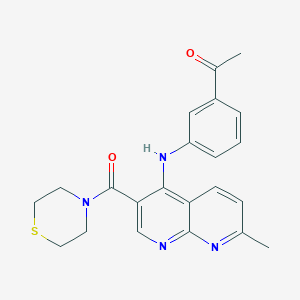
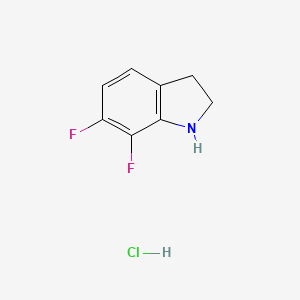

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)
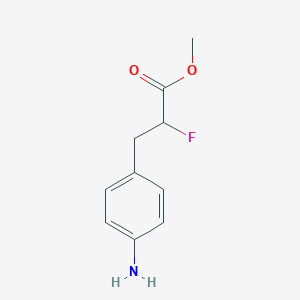
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)

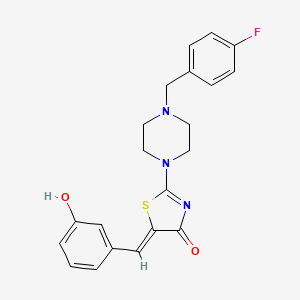
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)